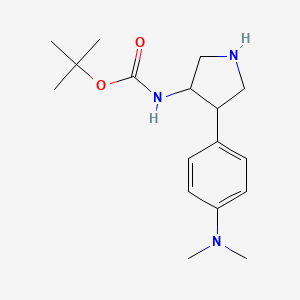

Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-[4-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-15-11-18-10-14(15)12-6-8-13(9-7-12)20(4)5/h6-9,14-15,18H,10-11H2,1-5H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXFTXSFDBNRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H27N3O

- Molecular Weight : 305.4 g/mol

- CAS Number : 2098031-17-3

The tert-butyl group enhances lipophilicity, which can influence the compound's pharmacokinetic properties, such as absorption and distribution in biological systems.

Neuroprotective Effects

In studies exploring neuroprotective agents, compounds structurally related to this compound have shown promise in inhibiting amyloid-beta aggregation, a key factor in Alzheimer's disease pathology. For example, similar carbamate derivatives have been reported to inhibit β-secretase and acetylcholinesterase activities, which are crucial for preventing neurodegeneration . These findings suggest that the compound may possess neuroprotective properties through modulation of these enzymatic pathways.

In Vitro Studies

In vitro studies have assessed the cytotoxicity and protective effects of related compounds against neuronal cell death induced by amyloid-beta. For instance, one study demonstrated that a related compound reduced oxidative stress markers and apoptosis in astrocytes exposed to amyloid-beta . Such mechanisms could be relevant for understanding the biological activity of this compound.

Pharmacokinetics

The pharmacokinetic profiles of similar compounds indicate that modifications to the structure can significantly impact their half-lives and bioavailability. For example, a study reported that certain derivatives exhibited increased biological half-lives due to reduced hepatic metabolism . Understanding these profiles is essential for predicting the therapeutic potential of this compound.

Summary of Findings

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs differ in substituents on the phenyl ring and pyrrolidine modifications. Below is a comparative analysis:

Physicochemical Properties

Preparation Methods

Starting Materials and Initial Functionalization

Pyrrolidine Core Formation: The pyrrolidine ring is typically derived from commercially available chiral intermediates such as 1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate. Protection of hydroxyl groups (e.g., with tert-butyldimethylsilyl chloride) and reduction steps (e.g., sodium borohydride) enable further functionalization at the 3-position of the pyrrolidine ring.

Introduction of 4-(dimethylamino)phenyl Group: This aryl substituent is introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), depending on the availability of suitable halogenated intermediates and the desired substitution pattern.

Protection and Deprotection Steps

Boc Protection: The amine group on the pyrrolidine nitrogen is protected using tert-butoxycarbonyl (Boc) groups. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane or DMF.

Deprotection: When necessary, Boc groups can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), allowing for further synthetic transformations or final product isolation.

Coupling Reactions and Final Assembly

Amide Bond Formation: Coupling reagents such as HBTU or HATU are employed to facilitate amide bond formation between the pyrrolidine intermediate and aryl carboxylic acid derivatives. These reagents activate the carboxyl group, enabling efficient nucleophilic attack by the amine.

Mitsunobu Reaction: In some synthetic routes, Mitsunobu reactions are used to invert stereochemistry or introduce substituents at the 3-position of pyrrolidine, followed by hydrolysis to yield desired diastereomers.

Purification: The crude product is purified using silica gel chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity suitable for research or pharmaceutical applications.

Representative Synthetic Route (Summary)

Detailed Research Findings and Data

Reaction Yields and Optimization

Yields for individual steps vary depending on reaction conditions but typically range between 60-85% per step, with overall yields around 40-55% for the complete synthesis.

Optimization of coupling reactions using HBTU or HATU significantly improves amide bond formation efficiency, reducing side products and reaction time.

Protection/deprotection steps are critical for maintaining functional group integrity and increasing the overall synthetic efficiency.

Spectroscopic Characterization

NMR Spectroscopy: Characteristic signals include tert-butyl protons of Boc group (~δ 1.4 ppm, singlet), aromatic protons of the 4-(dimethylamino)phenyl group (~δ 6.5-7.5 ppm), and pyrrolidine ring protons (multiplets in δ 2.0-4.0 ppm range).

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak consistent with the molecular formula C19H29N3O2 (exact mass ~331.46 g/mol).

IR Spectroscopy: Displays characteristic carbamate C=O stretching around 1700 cm⁻¹ and N-H stretching vibrations near 3300 cm⁻¹.

Comparative Table of Preparation Methods

Q & A

Basic Question: What are the recommended synthetic routes for Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this carbamate derivative typically involves a multi-step approach:

- Step 1: Preparation of the pyrrolidine core with a 4-(dimethylamino)phenyl substituent via reductive amination or cycloaddition reactions .

- Step 2: Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP under anhydrous conditions (e.g., dichloromethane, 0–25°C) .

- Optimization: Critical parameters include solvent choice (e.g., THF for solubility vs. DCM for inertness), temperature control to minimize side reactions, and stoichiometric ratios of Boc₂O to amine (typically 1.2:1). Purification via column chromatography or recrystallization ensures >95% purity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in biological activity often arise from variations in assay conditions or structural analogs. To address this:

- Structure-Activity Relationship (SAR) Studies: Compare activity across analogs with modified substituents (e.g., replacing dimethylamino with halogen or methoxy groups) to identify critical pharmacophores .

- Assay Standardization: Validate results using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition assays) under controlled pH, temperature, and ionic strength .

Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS-ESI): Confirms molecular weight (e.g., calculated vs. observed m/z for C₁₈H₂₇N₃O₂) .

- NMR Spectroscopy: ¹H/¹³C NMR identifies key groups (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons at 2.5–3.5 ppm) .

- HPLC-PDA: Assess purity (>98%) using C18 columns with UV detection at 254 nm .

Advanced Question: What strategies mitigate stability issues during storage and handling?

Methodological Answer:

- Storage: Maintain at −20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbamate group. Desiccants (e.g., silica gel) reduce moisture-induced degradation .

- Reactivity Screening: Test compatibility with common solvents (e.g., DMF, DMSO) and buffers (pH 4–8) using accelerated stability studies (40°C/75% RH for 14 days) .

- Incompatibilities: Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (risk of pyrrolidine ring oxidation) .

Basic Question: How can researchers assess this compound’s interaction with biological targets?

Methodological Answer:

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (KD) .

- Enzymatic Inhibition: Perform dose-response curves (IC₅₀ determination) with positive controls (e.g., known kinase inhibitors for kinase targets) .

- Cellular Uptake: Fluorescence tagging (e.g., BODIPY derivatives) coupled with confocal microscopy to evaluate intracellular localization .

Advanced Question: What computational methods support mechanistic studies of its pharmacological activity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Validate with mutagenesis studies on key binding residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors to optimize activity .

Basic Question: What are the critical considerations for scaling up synthesis from lab to pilot scale?

Methodological Answer:

- Reactor Design: Transition from batch to continuous flow reactors for improved heat/mass transfer and reduced reaction times .

- Solvent Recovery: Implement distillation systems for DCM or THF recycling to reduce costs .

- Process Analytics: Use in-line FTIR or PAT tools for real-time monitoring of reaction progression .

Advanced Question: How can researchers differentiate this compound’s mechanism from structurally similar analogs?

Methodological Answer:

- Competitive Binding Assays: Co-incubate with analogs (e.g., bromophenyl vs. fluorophenyl derivatives) to identify competitive/non-competitive inhibition patterns .

- Metabolite Profiling: Use LC-MS/MS to compare metabolic pathways (e.g., CYP450-mediated oxidation) and identify unique metabolites .

- Cryo-EM/XRPD: Resolve structural differences in target-bound vs. unbound states at atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.